molecular formula C3HBrN2O3 B13351968 5-Bromo-3-nitroisoxazole

5-Bromo-3-nitroisoxazole

Cat. No.: B13351968
M. Wt: 192.96 g/mol
InChI Key: AYNLPQKCMBOPRH-UHFFFAOYSA-N
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Description

5-Bromo-3-nitroisoxazole is a heterocyclic compound featuring a five-membered ring structure with bromine and nitro substituents. Isoxazoles are known for their significant role in medicinal chemistry due to their diverse biological activities and synthetic versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitroisoxazole typically involves the nitration of 5-bromo-isoxazole. This can be achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) complexes .

Industrial Production Methods

Industrial production of this compound often employs eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred to avoid the high costs and toxicity associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-nitroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and nitro groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C3HBrN2O3

Molecular Weight

192.96 g/mol

IUPAC Name

5-bromo-3-nitro-1,2-oxazole

InChI

InChI=1S/C3HBrN2O3/c4-2-1-3(5-9-2)6(7)8/h1H

InChI Key

AYNLPQKCMBOPRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1[N+](=O)[O-])Br

Origin of Product

United States

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